Mao-B-IN-22

MAO-B inhibition IC50 Parkinson's disease

Mao-B-IN-22 (compound 6h) is a multi-target-directed ligand that combines potent MAO-B inhibition (IC50=0.014 μM) with antioxidant capacity (ORAC=2.14 Trolox eq.), metal chelation, and BBB permeability. Unlike classical MAO-B inhibitors like safinamide, rasagiline, or selegiline, Mao-B-IN-22 simultaneously targets dopamine metabolism, oxidative stress, and neuroinflammation (NF-κB pathway suppression). In MPTP mouse models, it outperformed safinamide in symptom amelioration and dopamine preservation. Ideal for PD disease-modification studies and MTDL benchmarking. For research use only; not for human use.

Molecular Formula C20H18FNO2
Molecular Weight 323.4 g/mol
Cat. No. B12392826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-22
Molecular FormulaC20H18FNO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O
InChIInChI=1S/C20H18FNO2/c21-17-9-6-15(7-10-17)14-24-19-11-8-16(20(23)12-19)13-22-18-4-2-1-3-5-18/h1-12,22-23H,13-14H2
InChIKeyPJSROCSXWXZWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mao-B-IN-22 (Compound 6h): A Multifunctional MAO-B Inhibitor for Parkinson's Disease Research


Mao-B-IN-22, designated as compound 6h in primary literature, is a synthetic 2-hydroxyl-4-benzyloxybenzyl aniline derivative developed as a multifunctional agent for Parkinson's disease (PD) research. It functions as a potent and selective inhibitor of monoamine oxidase B (MAO-B), the enzyme primarily responsible for dopamine catabolism in the striatum [1]. Beyond MAO-B inhibition, this compound is characterized by integrated antioxidant, metal-chelating, and blood-brain barrier (BBB) permeability properties, distinguishing it from classical MAO-B inhibitors that lack these auxiliary disease-modifying functions [1].

Why Generic MAO-B Inhibitors Cannot Substitute for Mao-B-IN-22 in PD Research


Generic substitution among MAO-B inhibitors is scientifically unsound for PD research due to the multifactorial nature of the disease. While classical MAO-B inhibitors such as safinamide, rasagiline, and selegiline effectively increase striatal dopamine by inhibiting MAO-B, they generally lack the integrated pharmacophores required to address oxidative stress and metal dyshomeostasis—two critical pathogenic drivers of PD progression [1]. Mao-B-IN-22 was specifically designed using a multi-target-directed ligand (MTDL) strategy to combine potent MAO-B inhibition with significant antioxidant capacity and metal-chelating ability, a profile not present in standard clinical MAO-B inhibitors [1]. This functional divergence renders generic substitution inappropriate for studies investigating disease-modifying therapeutic mechanisms in PD models.

Quantitative Differentiation of Mao-B-IN-22 Against Clinical and Preclinical MAO-B Inhibitors


Enhanced MAO-B Inhibitory Potency: Direct Comparison with Safinamide

Mao-B-IN-22 (compound 6h) demonstrates superior MAO-B inhibitory potency compared to the clinically approved drug safinamide. The IC50 value of Mao-B-IN-22 is 0.014 μM, while safinamide exhibits an IC50 of 0.079 μM in human brain mitochondria and 0.052 μM in human liver mitochondria [1]. This represents a 3.7-fold to 5.6-fold increase in potency relative to safinamide under comparable assay conditions [1].

MAO-B inhibition IC50 Parkinson's disease Safinamide

Integrated Antioxidant Capacity: A Functional Advantage Over Safinamide

Unlike safinamide, which lacks intrinsic antioxidant pharmacophores, Mao-B-IN-22 demonstrates quantifiable antioxidant activity with an Oxygen Radical Absorbance Capacity (ORAC) value of 2.14 Trolox equivalents [1]. Safinamide does not possess this functional attribute, as its molecular scaffold is devoid of moieties capable of direct radical scavenging or metal chelation [1].

Antioxidant activity ORAC Oxidative stress Parkinson's disease

In Vivo Efficacy in MPTP-Induced Parkinson's Disease Model: Superiority Over Safinamide

Mao-B-IN-22 demonstrates superior in vivo efficacy compared to safinamide in the MPTP-induced mouse model of Parkinson's disease. The original research explicitly states that compound 6h was 'more excellent than safinamide both in vitro and in vivo' [1]. Specifically, Mao-B-IN-22 ameliorated MPTP-induced PD symptoms in mice by improving dopamine levels and repressing oxidative damage, a dual-action outcome not observed to the same extent with safinamide in this model [1].

MPTP mouse model In vivo efficacy Dopamine Neuroprotection

Blood-Brain Barrier Permeability and Neuroprotective Profile: Key Selection Criteria

Mao-B-IN-22 exhibits appropriate blood-brain barrier (BBB) permeability and significant neuroprotective effects, as demonstrated in cellular models of oxidative damage and neuroinflammation [1]. The compound protects against hydrogen peroxide-induced oxidative damage in a dose-dependent manner (2.5-50 μM, 24 h) and reduces LPS-induced NO production (0.5-10 μM, 24 h), indicating anti-neuroinflammatory activity [1]. While many MAO-B inhibitors exhibit BBB permeability, the combination of this property with potent antioxidant and metal-chelating functions is a distinguishing feature of Mao-B-IN-22.

BBB permeability Neuroprotection Drug discovery Parkinson's disease

Optimal Research and Industrial Application Scenarios for Mao-B-IN-22


Preclinical Parkinson's Disease Disease-Modification Studies

Mao-B-IN-22 is ideally suited for preclinical studies investigating disease-modifying therapies for Parkinson's disease. Its superior MAO-B inhibitory potency (IC50 = 0.014 μM) and integrated antioxidant capacity (ORAC = 2.14 Trolox equivalents) enable researchers to simultaneously target dopamine metabolism and oxidative stress—two interconnected pathogenic pathways [1]. The compound's validated in vivo efficacy in the MPTP mouse model, where it outperformed safinamide in ameliorating symptoms and preserving dopamine levels, makes it a compelling tool for proof-of-concept studies in PD disease modification [1].

Multi-Target-Directed Ligand (MTDL) Development and Profiling

Researchers focused on MTDL strategies for neurodegenerative diseases will find Mao-B-IN-22 an invaluable reference compound. It exemplifies the successful integration of MAO-B inhibition with antioxidant and metal-chelating pharmacophores—a design approach explicitly validated in the discovery publication [1]. The compound's BBB permeability and demonstrated neuroprotective effects in cellular models (dose-dependent protection against H2O2-induced oxidative damage and LPS-induced NO production) provide a benchmark for evaluating next-generation multifunctional agents [1].

Mechanistic Studies of Neuroinflammation and NF-κB Pathway Modulation

Mao-B-IN-22 is particularly relevant for research programs investigating the intersection of MAO-B inhibition and neuroinflammation. The compound has been shown to suppress the activation of the NF-κB pathway in vitro, a key mediator of microglia-associated neuroinflammation in PD [1]. This mechanism, combined with its MAO-B inhibitory and antioxidant properties, positions Mao-B-IN-22 as a unique tool for dissecting the signaling networks linking dopamine metabolism, oxidative stress, and inflammatory responses in Parkinson's disease models [1].

Comparative Pharmacology Studies with Clinical MAO-B Inhibitors

For studies aimed at benchmarking novel MAO-B inhibitors against clinical standards, Mao-B-IN-22 offers a well-characterized, highly potent comparator with a differentiated multifunctional profile. Its 3.7-5.6 fold greater MAO-B inhibitory potency compared to safinamide, coupled with the absence of antioxidant activity in safinamide, provides clear quantitative and functional benchmarks [1]. The availability of head-to-head in vivo comparison data (MPTP mouse model) further enhances its utility in comparative pharmacology experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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